molecular formula C24H30N4O4S B8209925 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide

6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide

Cat. No.: B8209925
M. Wt: 470.6 g/mol
InChI Key: BBFKONWWIAFKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY17c is a chemical compound known for its inhibitory effects on bromodomain-containing protein 4 and class I and class IIb histone deacetylases. It has shown significant potential in inhibiting the proliferation of colorectal cancer cells and inducing apoptosis and autophagy in these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY17c involves the preparation of thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, which are slightly soluble in the compound .

Industrial Production Methods

Industrial production methods for CAY17c are not extensively documented. the compound is available for research purposes and is synthesized in controlled laboratory environments to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

CAY17c undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified hydroxamic acid derivatives .

Scientific Research Applications

CAY17c has a wide range of scientific research applications, including:

Mechanism of Action

CAY17c exerts its effects by inhibiting bromodomain-containing protein 4 and class I and class IIb histone deacetylases. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis and autophagy in colorectal cancer cells. The molecular targets include specific histone deacetylases and bromodomain-containing proteins, which play crucial roles in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY17c

CAY17c is unique due to its dual inhibitory effects on both bromodomain-containing proteins and histone deacetylases. This dual inhibition enhances its efficacy in inducing apoptosis and autophagy in colorectal cancer cells, making it a promising candidate for cancer therapy .

Biological Activity

The compound 6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide is a complex organic molecule with potential biological activities that have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound based on available scientific literature.

Chemical Structure and Properties

The compound's structure features a unique tricyclic framework and multiple functional groups that contribute to its biological properties. The molecular formula is C20H27N3O3SC_{20}H_{27}N_3O_3S, which indicates the presence of nitrogen and sulfur heteroatoms that can interact with biological targets.

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H27N3O3S
Molecular Weight389.51 g/mol
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidinone derivatives possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of related compounds:

  • Methodology : The compounds were tested using the microdilution method against a panel of eight bacterial species.
  • Results :
    • Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL.
    • The most active compound showed an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating high potency compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Activity

The compound's tricyclic structure may also confer anticancer properties by interacting with specific cellular pathways involved in cancer progression.

Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating the activity of key enzymes involved in cell survival and proliferation:

  • Target Enzymes : The compound may inhibit topoisomerases or other oncogenic pathways.
  • Cell Lines Tested : Various cancer cell lines have been used to assess cytotoxicity through MTT assays.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC: 0.004 - 0.045 mg/mL
AnticancerInduction of apoptosis
AntifungalPotent against T. viride

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADMET profile) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Distribution : Studies are needed to determine tissue distribution and blood-brain barrier permeability.
  • Metabolism : Potential metabolic pathways should be explored to predict interactions with other drugs.
  • Excretion : Renal and hepatic pathways must be investigated for clearance rates.

Toxicity Studies

Initial toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo.

Properties

IUPAC Name

6-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]-N-hydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-14-11-16(12-15(2)21(14)32-10-6-4-5-7-19(29)27-31)22-25-23(30)20-17-8-9-28(3)13-18(17)33-24(20)26-22/h11-12,31H,4-10,13H2,1-3H3,(H,27,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKONWWIAFKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.